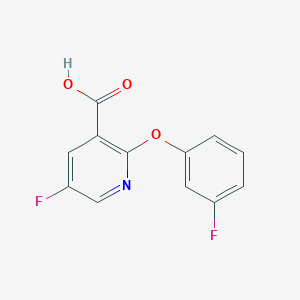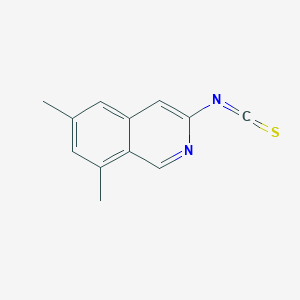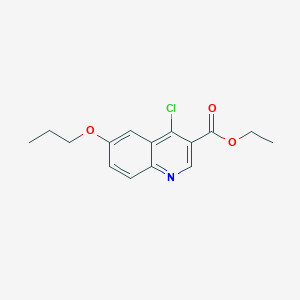
tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, an isopropyl group, and a trifluoromethyl-substituted dihydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dihydroisoquinoline Moiety: This step involves the synthesis of the 7-(trifluoromethyl)-3,4-dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopentyl Carbamate Formation: The cyclopentyl carbamate group is introduced through a carbamation reaction, where cyclopentylamine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it suitable for in vitro and in vivo studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets, while the carbamate group facilitates its stability and bioavailability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the complex structure of the target compound.
tert-Butyl ((1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl)carbamate: Another compound with a tert-butyl carbamate group but different structural features.
Uniqueness
tert-butyl ((1R,3S)-3-isopropyl-3-(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)cyclopentyl)carbamate is unique due to its trifluoromethyl-substituted dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C24H33F3N2O3 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,3S)-3-propan-2-yl-3-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclopentyl]carbamate |
InChI |
InChI=1S/C24H33F3N2O3/c1-15(2)23(10-8-19(13-23)28-21(31)32-22(3,4)5)20(30)29-11-9-16-6-7-18(24(25,26)27)12-17(16)14-29/h6-7,12,15,19H,8-11,13-14H2,1-5H3,(H,28,31)/t19-,23+/m1/s1 |
InChI-Schlüssel |
KRMBCEHPGRMZRE-XXBNENTESA-N |
Isomerische SMILES |
CC(C)[C@@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)C(=O)N2CCC3=C(C2)C=C(C=C3)C(F)(F)F |
Kanonische SMILES |
CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)N2CCC3=C(C2)C=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[1-(4-Methoxyphenyl)cyclopentyl]ethyl}methylcyanamide](/img/structure/B8467717.png)









![N-(6-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B8467765.png)

